Cas no 1805444-01-2 (5-Amino-2-bromo-4-(bromomethyl)pyridine)

5-Amino-2-bromo-4-(bromomethyl)pyridine is a halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its structure features both bromo and bromomethyl substituents, enhancing its reactivity as an intermediate in cross-coupling reactions, nucleophilic substitutions, and functional group transformations. The presence of an amino group further increases its versatility, enabling derivatization for pharmaceutical or agrochemical applications. This compound is particularly valuable in the synthesis of heterocyclic frameworks and fine chemicals, where selective bromination is required. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for advanced molecular design. Suitable for controlled functionalization, it is often employed in medicinal chemistry and materials science research.
5-Amino-2-bromo-4-(bromomethyl)pyridine structure
1805444-01-2 structure
Product Name:5-Amino-2-bromo-4-(bromomethyl)pyridine
CAS No:1805444-01-2
MF:C6H6Br2N2
MW:265.933239459991
CID:4898345
Update Time:2025-05-20

5-Amino-2-bromo-4-(bromomethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2-bromo-4-(bromomethyl)pyridine
    • Inchi: 1S/C6H6Br2N2/c7-2-4-1-6(8)10-3-5(4)9/h1,3H,2,9H2
    • InChI Key: ZWWRZRXLCAKSDA-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(N=CC=1N)Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.9

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029016955-250mg
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5-Amino-2-bromo-4-(bromomethyl)pyridine Related Literature

Additional information on 5-Amino-2-bromo-4-(bromomethyl)pyridine

Introduction to 5-Amino-2-bromo-4-(bromomethyl)pyridine (CAS No. 1805444-01-2)

5-Amino-2-bromo-4-(bromomethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805444-01-2, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of multiple functional groups, including an amino group, bromine atoms, and a bromomethyl substituent, makes 5-Amino-2-bromo-4-(bromomethyl)pyridine a versatile building block for synthesizing more complex molecules.

The synthesis and application of 5-Amino-2-bromo-4-(bromomethyl)pyridine have garnered considerable attention due to its role in developing novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted its utility in constructing pharmacophores for small-molecule drugs targeting various biological pathways. The bromomethyl group, in particular, serves as a reactive handle for further functionalization via nucleophilic substitution reactions, enabling the creation of diverse derivatives with tailored biological activities.

In the realm of drug discovery, 5-Amino-2-bromo-4-(bromomethyl)pyridine has been employed in the design of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. For instance, recent studies have demonstrated its incorporation into pyridine-based scaffolds that exhibit potent inhibitory effects on tyrosine kinases. The amino group provides opportunities for hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Moreover, the bromine substituents can be strategically positioned to modulate electronic properties and influence drug-receptor interactions.

The agrochemical industry has also explored the potential of 5-Amino-2-bromo-4-(bromomethyl)pyridine as a precursor for developing novel pesticides and herbicides. Its structural features allow for the synthesis of compounds that interact with enzymatic pathways in pests, offering promising leads for next-generation crop protection agents. Researchers have leveraged its reactivity to introduce additional functional groups that enhance stability and bioavailability, ensuring efficacy in field conditions.

From a synthetic chemistry perspective, 5-Amino-2-bromo-4-(bromomethyl)pyridine exemplifies the importance of multifunctional intermediates in streamlining drug development pipelines. The compound’s ability to undergo sequential modifications enables chemists to explore a wide spectrum of chemical space efficiently. This flexibility is particularly valuable in high-throughput screening campaigns, where rapid access to structurally diverse libraries is essential for identifying hit compounds.

Recent innovations in computational chemistry have further accelerated the utilization of 5-Amino-2-bromo-4-(bromomethyl)pyridine by facilitating virtual screening and molecular docking studies. These computational approaches allow researchers to predict binding affinities and optimize lead structures before experimental validation. Such integrative strategies have significantly reduced the time and cost associated with drug discovery, making compounds like 5-Amino-2-bromo-4-(bromomethyl)pyridine indispensable tools in modern pharmaceutical research.

The environmental impact of using 5-Amino-2-bromo-4-(bromomethyl)pyridine as an intermediate has also been carefully evaluated. Studies have focused on developing greener synthetic routes that minimize waste generation and hazardous byproducts. Advances in catalytic methods and solvent systems have enabled more sustainable production processes, aligning with global efforts to promote green chemistry principles.

In conclusion, 5-Amino-2-bromo-4-(bromomethyl)pyridine (CAS No. 1805444-01-2) represents a cornerstone compound in contemporary chemical research. Its unique structural features and reactivity make it indispensable for developing innovative solutions across pharmaceuticals and agrochemicals. As scientific understanding evolves, the applications of this compound are expected to expand further, driven by ongoing discoveries and technological advancements.

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